molecular formula C34H28Br4 B3069138 1,3,5,7-Tetrakis(4-bromophenyl)adamantane CAS No. 144970-36-5

1,3,5,7-Tetrakis(4-bromophenyl)adamantane

Cat. No. B3069138
CAS RN: 144970-36-5
M. Wt: 756.2 g/mol
InChI Key: SBWXPELEFUNJFA-UHFFFAOYSA-N
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Description

1,3,5,7-Tetrakis(4-bromophenyl)adamantane is a chemical compound with the CAS Number: 144970-36-5 . It has a molecular weight of 756.21 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of a similar compound, 1,3,5,7-tetrakis(4-cyanatophenyl)adamantane, has been reported . It was synthesized using a tetraphenyladamantane-based microporous polycyanurate network . Another synthesis strategy involves the Suzuki–Miyaura reaction between 1,3,5,7-tetrakis(4’-iodophenyl)adamantane and a monoboryl derivative of substituted porphyrin .


Molecular Structure Analysis

The molecular structure of 1,3,5,7-Tetrakis(4-bromophenyl)adamantane is represented by the Inchi Code: 1S/C34H28Br4/c35-27-9-1-23(2-10-27)31-17-32(24-3-11-28(36)12-4-24)20-33(18-31,25-5-13-29(37)14-6-25)22-34(19-31,21-32)26-7-15-30(38)16-8-26/h1-16H,17-22H2 .


Physical And Chemical Properties Analysis

1,3,5,7-Tetrakis(4-bromophenyl)adamantane is a solid at room temperature . It has a molecular weight of 756.21 .

Scientific Research Applications

Material Chemistry

This compound has been widely studied for its potential applications in material chemistry . The unique structure of adamantane molecules allows for selective modifications, enhancing their physical properties and making them suitable for use as highly thermally stable material building blocks and polymer components .

Medicinal Chemistry

In the field of medicinal chemistry, the adamantane structure is of interest due to its potential for selective modifications . While specific applications of “1,3,5,7-Tetrakis(4-bromophenyl)adamantane” in medicinal chemistry are not explicitly mentioned in the search results, the adamantane structure is a common motif in medicinal chemistry, known for its bioactivity.

Catalysis

Adamantane structures, including “1,3,5,7-Tetrakis(4-bromophenyl)adamantane”, have been studied for their potential applications in catalysis . The unique three-dimensional structure of adamantane can provide a rigid and stable framework for catalytic processes.

Design of Porphyrin Macrocycles

“1,3,5,7-Tetrakis(4-bromophenyl)adamantane” has been used as a framework in the design of assemblies of porphyrin macrocycles . Porphyrin macrocycles have a wide range of applications, including in materials science, catalysis, and medicine.

Synthesis of Microporous Organic Polymers

This compound has been used in the synthesis of microporous organic polymers (MOP-Ad) via Suzuki coupling polymerization . These polymers have potential applications in gas storage, separation, and catalysis.

Thermochemically Stable Materials

The compound “1,3,5,7-Tetrakis(4-bromophenyl)adamantane” has been used in the synthesis of thermochemically stable materials . These materials have potential applications in various fields where thermal stability is crucial, such as aerospace and automotive industries.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . It is recommended to keep the compound in a dark place, sealed, and at room temperature .

properties

IUPAC Name

1,3,5,7-tetrakis(4-bromophenyl)adamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28Br4/c35-27-9-1-23(2-10-27)31-17-32(24-3-11-28(36)12-4-24)20-33(18-31,25-5-13-29(37)14-6-25)22-34(19-31,21-32)26-7-15-30(38)16-8-26/h1-16H,17-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWXPELEFUNJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br)C7=CC=C(C=C7)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28Br4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5,7-Tetrakis(4-bromophenyl)adamantane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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